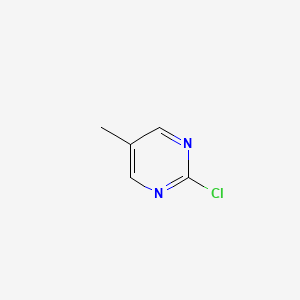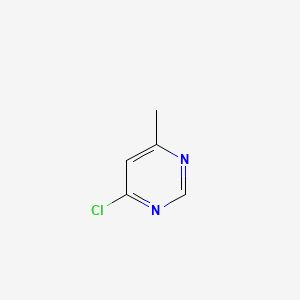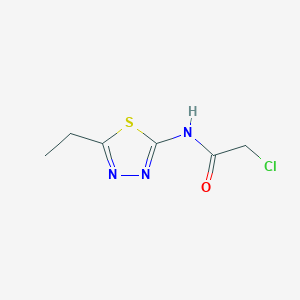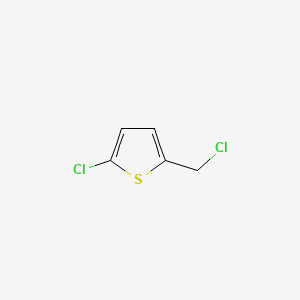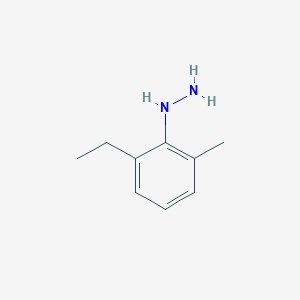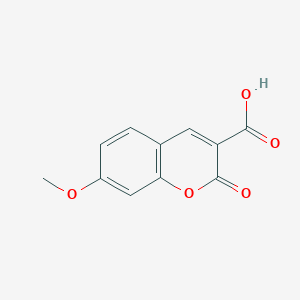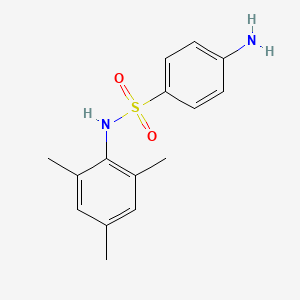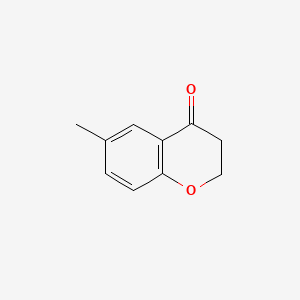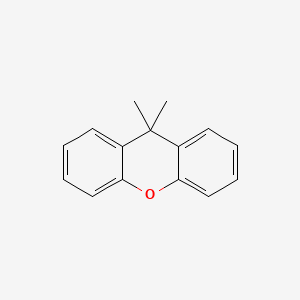
9,9-Diméthylxanthène
Vue d'ensemble
Description
9,9-Dimethylxanthene is a heterocyclic building block . It is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .
Synthesis Analysis
9,9-Dimethylxanthene can be synthesized from Diphenyl ether and Acetone . It can also be synthesized via the 2 + 2 Schiff-base condensation of 5,5′-(9,9-dimethylxanthene-4,5-diyl)bis(salicylaldehyde) and 1,2-diaminobenzene .Molecular Structure Analysis
The molecular formula of 9,9-Dimethylxanthene is C15H14O . The molecular weight is 210.28 .Chemical Reactions Analysis
9,9-Dimethylxanthene is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .Physical And Chemical Properties Analysis
9,9-Dimethylxanthene has a density of 1.1±0.1 g/cm3 . Its boiling point is 321.6±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 130.2±17.5 °C . The index of refraction is 1.576 .Applications De Recherche Scientifique
Bloc de construction hétérocyclique
Le 9,9-diméthylxanthène est un bloc de construction hétérocyclique . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie en raison de leur large éventail de propriétés. On les retrouve dans de nombreux produits naturels et synthétiques, notamment les produits pharmaceutiques, les colorants et les polymères .
Préparation de l'acide this compound-4,5-dicarboxylique
Le this compound convient à la préparation de l'acide this compound-4,5-dicarboxylique . Ce composé pourrait avoir des applications potentielles dans la synthèse de divers matériaux organiques .
Préparation du 9,9-diméthyl-4,5-bis(diphénylphosphino)xanthène
Le this compound peut être utilisé dans la préparation du 9,9-diméthyl-4,5-bis(diphénylphosphino)xanthène . Ce composé pourrait être utilisé comme ligand dans diverses réactions catalysées par des métaux .
Préparation du 4,6-bis(dimésitylboryl)dibenzofurane
Le this compound peut être utilisé dans la préparation du 4,6-bis(dimésitylboryl)dibenzofurane . Ce composé pourrait être utilisé dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs optoélectroniques .
Émetteurs de phosphorescence à température ambiante (RTP)
Différents substituants sur le noyau this compound donnent des composés avec des durées de vie RTP allant de 52 à 601 ms, qui sont réglables par les interactions intermoléculaires et les configurations moléculaires . Les émetteurs RTP avec des durées de vie ultralongues émergent comme des cibles attrayantes en raison de leurs applications potentielles en bio-imagerie, en sécurité et dans d'autres domaines .
Comprendre la corrélation entre la structure moléculaire et les propriétés RTP
Les effets des substituants rapportés fournissent une conception moléculaire efficace des matériaux RTP organiques et établissent des relations entre les structures moléculaires, les interactions intermoléculaires et les propriétés RTP . Cela pourrait être bénéfique dans le développement de nouveaux matériaux avec les propriétés souhaitées .
Safety and Hazards
Orientations Futures
9,9-Dimethylxanthene has potential applications in the preparation of various compounds . It is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .
Mécanisme D'action
Target of Action
It is known that 9,9-dimethylxanthene is a heterocyclic building block , which suggests it may interact with various biological targets.
Mode of Action
It is known that the compound can be used in the preparation of other compounds such as 9,9-dimethylxanthene-4,5-dicarboxylic acid, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, and 4,6-bis(dimesitylboryl)dibenzofuran . This suggests that 9,9-Dimethylxanthene may interact with its targets through chemical reactions to form these compounds.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored under inert gas and in a dry environment , suggesting that exposure to moisture and certain gases may affect its stability.
Analyse Biochimique
Biochemical Properties
9,9-Dimethylxanthene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in the synthesis of 9,9-dimethylxanthene-4,5-dicarboxylic acid and other derivatives . The interactions of 9,9-Dimethylxanthene with biomolecules are primarily based on its structural configuration, which allows it to form stable complexes. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways.
Molecular Mechanism
At the molecular level, 9,9-Dimethylxanthene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The molecular interactions of 9,9-Dimethylxanthene are influenced by its structural properties, which allow it to form stable complexes with target molecules . These interactions can result in changes in gene expression and modulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethylxanthene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 9,9-Dimethylxanthene derivatives with room-temperature phosphorescence exhibit varying lifetimes, which can be tuned by intermolecular interactions and molecular configurations . These temporal effects are important for understanding the stability and efficacy of 9,9-Dimethylxanthene in biochemical applications.
Dosage Effects in Animal Models
The effects of 9,9-Dimethylxanthene vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. The threshold effects observed in these studies are essential for determining the safe and effective dosage of 9,9-Dimethylxanthene in biochemical research .
Metabolic Pathways
9,9-Dimethylxanthene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in cells . Understanding the metabolic pathways of 9,9-Dimethylxanthene is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 9,9-Dimethylxanthene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 9,9-Dimethylxanthene is essential for its efficacy in biochemical applications, as it influences the compound’s availability and activity within cells.
Subcellular Localization
The subcellular localization of 9,9-Dimethylxanthene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of 9,9-Dimethylxanthene, influencing its role in biochemical processes . Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research.
Propriétés
IUPAC Name |
9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNAPYHLASOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345781 | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19814-75-6 | |
| Record name | 9,9-Dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


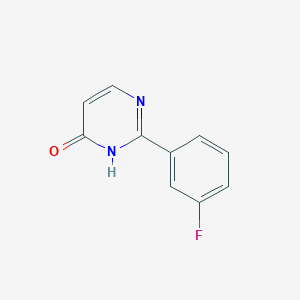
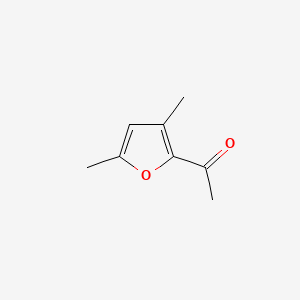
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)

